molecular formula C9H7F2NO3 B2872234 1-(Difluoromethoxy)-4-isocyanato-2-methoxybenzene CAS No. 923164-08-3

1-(Difluoromethoxy)-4-isocyanato-2-methoxybenzene

Cat. No.: B2872234
CAS No.: 923164-08-3
M. Wt: 215.156
InChI Key: NHXDGXYIGDQVDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(Difluoromethoxy)-4-isocyanato-2-methoxybenzene” is an organic compound based on its structure. It contains functional groups such as isocyanate (-N=C=O), methoxy (-OCH3), and difluoromethoxy (-OCHF2). These functional groups suggest that this compound could have interesting chemical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the isocyanate group could undergo reactions with nucleophiles, leading to products such as ureas or amines .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. These properties include melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Energy Storage and Conversion

Annulated Dialkoxybenzenes as Catholyte Materials for Non‐aqueous Redox Flow Batteries : A study focused on derivatives of 1,4‐Dimethoxybenzene, highlighting their potential as catholytes in non-aqueous redox flow batteries due to high open‐circuit potentials and excellent electrochemical reversibility. Modifications to improve chemical stability in oxidized forms have been explored, indicating the relevance of such structures in enhancing energy storage solutions (Zhang et al., 2017).

Organic Synthesis

Synthesis of Electron-deficient Oxacalix[2]arene[2]triazines : Demonstrates the synthesis of complex cyclic structures from methoxy- and amino-substituted dichlorotriazines, showcasing the versatility of methoxybenzenes in forming novel compounds with potential applications in materials science and catalysis (Yang et al., 2013).

Material Science

Electrosynthesis and Characterization of Soluble Poly(2-methoxy-5-alkoxy paraphenylenes) : Highlights the electrosynthesis of polymers derived from methoxybenzene variants for potential use in electronics and as materials with specific optical properties. The study underlines the role of methoxy groups in achieving desirable solubility and electronic characteristics (Moustafid et al., 1991).

Catalysis and Chemical Transformations

Bifunctional Transalkylation and Hydrodeoxygenation of Anisole over a Pt/HBeta Catalyst : Investigates the catalytic conversion of anisole, a methoxybenzene, into gasoline-range molecules. This research suggests potential applications of methoxybenzene derivatives in biomass conversion and the production of valuable hydrocarbons (Zhu et al., 2011).

Environmental Science

Ozonolysis of Lignin Models in Aqueous Solution : Discusses the ozonolysis of methoxybenzene derivatives as models for lignin, providing insights into the degradation pathways of complex organic molecules in the environment. This research could be relevant to understanding the environmental behavior of similar compounds (Mvula et al., 2009).

Mechanism of Action

The mechanism of action typically refers to how a compound interacts with biological systems. Without specific information, it’s not possible to provide a detailed mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for detailed safety information .

Properties

IUPAC Name

1-(difluoromethoxy)-4-isocyanato-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO3/c1-14-8-4-6(12-5-13)2-3-7(8)15-9(10)11/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXDGXYIGDQVDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N=C=O)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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